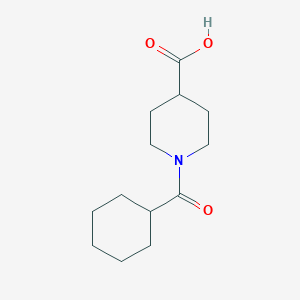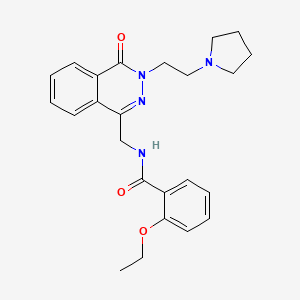
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₂₁NO₃ It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexylcarbonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine-4-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclohexylcarbonyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or piperidine-4-carboxylic acid derivatives.
Reduction: Formation of cyclohexanol or piperidine-4-methanol derivatives.
Substitution: Formation of various substituted piperidine or cyclohexylcarbonyl derivatives.
Scientific Research Applications
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylcarbonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Lacks the cyclohexylcarbonyl group, resulting in different chemical and biological properties.
Cyclohexanecarboxylic acid: Lacks the piperidine ring, affecting its reactivity and applications.
1-(Cyclohexylcarbonyl)piperidine: Similar structure but without the carboxylic acid group, leading to different chemical behavior.
Uniqueness
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid is unique due to the presence of both the cyclohexylcarbonyl group and the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h10-11H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQOTAQXXZTTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide](/img/structure/B2926354.png)
![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

methanone O-isopropyloxime](/img/structure/B2926360.png)
![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)
![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)

![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)

![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)
![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)
![1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea](/img/structure/B2926374.png)
